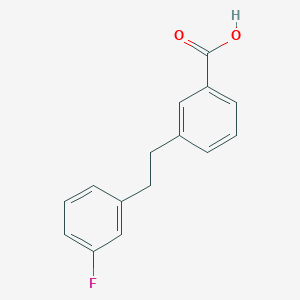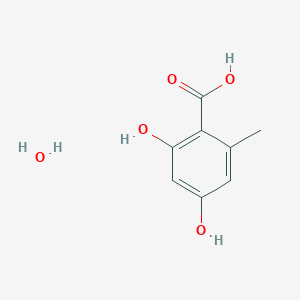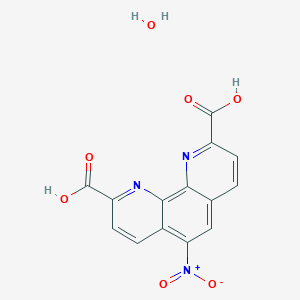
zinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate
Vue d'ensemble
Description
zinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is a coordination compound with the chemical formula Zn(C₅HF₆O₂)₂·2H₂O. It is a derivative of hexafluoroacetylacetone and zinc, and it is commonly used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc hexafluoroacetylacetonate dihydrate typically involves the reaction of zinc oxide or zinc acetate with hexafluoroacetylacetone in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrate form. The general reaction can be represented as: [ \text{ZnO} + 2 \text{C₅HF₆O₂H} + 2 \text{H₂O} \rightarrow \text{Zn(C₅HF₆O₂)₂·2H₂O} ]
Industrial Production Methods: In industrial settings, the production of zinc hexafluoroacetylacetonate dihydrate may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization and filtration processes to obtain high-purity zinc hexafluoroacetylacetonate dihydrate.
Types of Reactions:
Oxidation: zinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also participate in reduction reactions, although these are less common.
Substitution: The compound can undergo substitution reactions where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines under controlled conditions.
Major Products Formed:
Oxidation: Formation of zinc oxide and other oxidized products.
Reduction: Formation of reduced zinc complexes.
Substitution: Formation of new zinc complexes with different ligands.
Applications De Recherche Scientifique
zinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other zinc complexes and as a catalyst in various chemical reactions.
Biology: Employed in studies involving zinc’s role in biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including thin films and coatings, due to its volatility and stability.
Mécanisme D'action
The mechanism of action of zinc hexafluoroacetylacetonate dihydrate involves its ability to coordinate with various ligands and substrates. The zinc ion acts as a central metal atom, forming stable complexes with the hexafluoroacetylacetonate ligands. This coordination ability allows it to participate in various chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands or substrates it interacts with.
Comparaison Avec Des Composés Similaires
- Nickel hexafluoroacetylacetonate dihydrate
- Cobalt hexafluoroacetylacetonate dihydrate
- Copper hexafluoroacetylacetonate dihydrate
Comparison: zinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate is unique due to its specific coordination chemistry and the properties imparted by the zinc ion. Compared to similar compounds with nickel, cobalt, or copper, zinc hexafluoroacetylacetonate dihydrate may exhibit different reactivity, stability, and applications. For example, zinc complexes are often less toxic and more biocompatible, making them more suitable for biological and medical applications.
Propriétés
IUPAC Name |
zinc;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.2H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;2*1H2;/q;;;;+2/p-2/b2*2-1-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDNHEKLDWSJAJ-LJDKTGGESA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.O.O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12O6Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16743-33-2 | |
| Record name | Zinc hexafluoroacetylacetonate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Cyclopropyl-2-[2-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acetamide](/img/structure/B8131351.png)
![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-acetic acid methyl ester](/img/structure/B8131357.png)

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-tetrahydro-pyran](/img/structure/B8131370.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3,4,5-trifluoro-benzyl)-1H-pyrazole](/img/structure/B8131372.png)

![tert-butyl N-[[(2R)-4,4-diethoxypiperidin-2-yl]methyl]carbamate](/img/structure/B8131395.png)



![5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B8131444.png)
![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B8131451.png)

